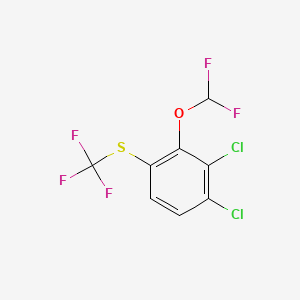
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms and functional groups, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene involves several steps, typically starting with a benzene derivative. The introduction of chloro, difluoromethoxy, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives by removing halogen atoms or reducing the sulfur-containing group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and functional groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the functional groups, which can affect its reactivity and applications.
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene: Another isomer with different positional arrangements, leading to variations in chemical behavior and uses.
Propiedades
Fórmula molecular |
C8H3Cl2F5OS |
|---|---|
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H |
Clave InChI |
QKKRZNRQYZKHFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

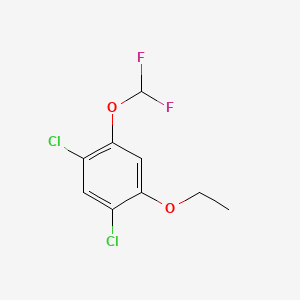
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
![Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062858.png)
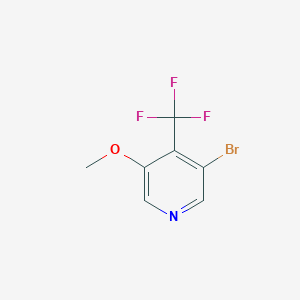
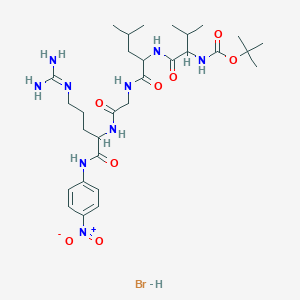
![Methyl 7-isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14062874.png)
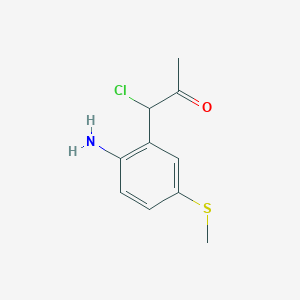
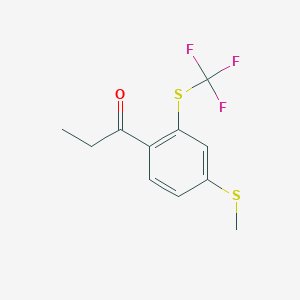

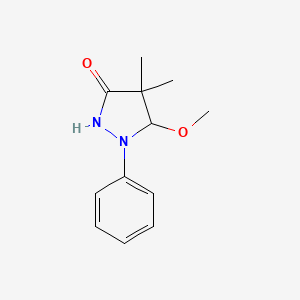
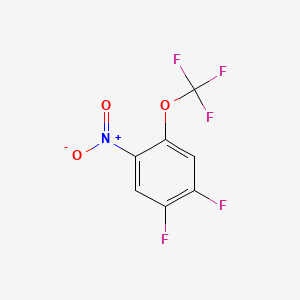
![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
